4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine hydrochloride
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Overview
Description
4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine hydrochloride is a heterocyclic compound with a molecular formula of C7H6BrN3·HCl and a molecular weight of 248.51 g/mol . This compound is known for its unique structure, which includes a pyrrolo[2,3-c]pyridine core substituted with a bromine atom and an amine group. It is commonly used in various scientific research applications due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine hydrochloride typically involves the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly employed.
Coupling: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-c]pyridine derivatives, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine hydrochloride involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biological research .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its bromine and amine groups provide sites for further functionalization, making it a valuable intermediate in synthetic chemistry. Additionally, its potential as a kinase inhibitor highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3.ClH/c8-5-3-11-7(9)6-4(5)1-2-10-6;/h1-3,10H,(H2,9,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBFUSXXXLLJCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2N)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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